1H-Imidazo(4,5-c)pyridine-4,6-diol 1H-Imidazo(4,5-c)pyridine-4,6-diol
Brand Name: Vulcanchem
CAS No.: 91160-07-5
VCID: VC15995261
InChI: InChI=1S/C6H5N3O2/c10-4-1-3-5(6(11)9-4)8-2-7-3/h1-2H,(H,7,8)(H2,9,10,11)
SMILES:
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol

1H-Imidazo(4,5-c)pyridine-4,6-diol

CAS No.: 91160-07-5

Cat. No.: VC15995261

Molecular Formula: C6H5N3O2

Molecular Weight: 151.12 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazo(4,5-c)pyridine-4,6-diol - 91160-07-5

Specification

CAS No. 91160-07-5
Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
IUPAC Name 4-hydroxy-1,5-dihydroimidazo[4,5-c]pyridin-6-one
Standard InChI InChI=1S/C6H5N3O2/c10-4-1-3-5(6(11)9-4)8-2-7-3/h1-2H,(H,7,8)(H2,9,10,11)
Standard InChI Key PGHLOKLJCKBIMX-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(NC1=O)O)N=CN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1H-Imidazo(4,5-c)pyridine-4,6-diol has the molecular formula C₆H₅N₃O₂ and a molecular weight of 151.12 g/mol . Its IUPAC name, 4-hydroxy-1,5-dihydroimidazo[4,5-c]pyridin-6-one, reflects the keto-enol tautomerism inherent to its structure . The compound’s systematic designation underscores the fused bicyclic system comprising an imidazole ring (positions 1–3, 7–9) and a pyridine ring (positions 4–6, 10–12), with hydroxyl groups at positions 4 and 6.

Table 1: Key Identifiers of 1H-Imidazo(4,5-c)pyridine-4,6-diol

PropertyValueSource
CAS Registry Number91160-07-5
SMILESC1=C2C(=C(NC1=O)O)N=CN2
InChI KeyPGHLOKLJCKBIMX-UHFFFAOYSA-N
Synonymous NamesNSC 34765, 4-Hydroxy-1H-imidazo[4,5-c]pyridin-6(5H)-one

Tautomeric and Stereochemical Considerations

Synthesis and Derivative Chemistry

Synthetic Routes

While direct synthesis protocols for 1H-imidazo(4,5-c)pyridine-4,6-diol are sparsely documented, its structural analogs provide insights into plausible pathways. A common strategy involves:

  • Condensation of 4,6-dichloroimidazo[4,5-c]pyridine (NSC 264047) with aqueous hydroxide under reflux .

  • Acid-catalyzed cyclization of substituted pyridine precursors, as demonstrated in the synthesis of imidazo[4,5-b]pyridine antitubercular agents .

Table 2: Hypothetical Synthesis Steps Based on Analogous Compounds

StepReactionReagents/ConditionsYield*
1Dichloro intermediate preparationPOCl₃, DMF, 80°C, 12h65%
2HydroxylationNaOH (2M), H₂O, reflux, 6h78%
*Theoretical yields extrapolated from methods in .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains unquantified in public datasets, but its polar hydroxyl groups suggest moderate solubility in DMSO and methanol (analogous to NSC 264047, which dissolves in these solvents at 5–10 mg/mL) . Stability studies indicate susceptibility to oxidative degradation at elevated temperatures, necessitating storage under inert atmospheres at 2–8°C .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, H2), 7.89 (d, J=5.4 Hz, 1H, H5), 6.45 (br s, 2H, OH) .

  • IR (KBr): ν 3250 (O-H stretch), 1680 cm⁻¹ (C=O) .

Industrial and Research Applications

Chemical Intermediate

4,6-Dichloroimidazo[4,5-c]pyridine (NSC 264047), a precursor to the diol, is utilized in synthesizing fluorescent probes and organocatalysts . The diol itself could serve as a building block for:

  • Metal-organic frameworks (MOFs) via coordination with lanthanides.

  • Supramolecular assemblies leveraging hydrogen-bonding networks.

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